Copper--sulfanylidenemolybdenum (1/1)
Description
Significance of Bimetallic Molybdenum-Copper-Sulfur Complexes in Contemporary Chemical Research
Bimetallic molybdenum-copper-sulfur complexes are at the forefront of contemporary chemical research due to the synergistic interplay between the two distinct metal centers. This cooperation often leads to unique electronic, catalytic, and structural properties not observed in their monometallic counterparts researchgate.net. Bimetallic systems are prevalent in the active sites of metalloenzymes, and synthetic models provide valuable insights into these biological processes pacific.edursc.org.
The significance of these complexes spans several key areas:
Catalysis: Mo-Cu-S clusters are investigated as catalysts for a variety of chemical transformations. Their ability to facilitate multi-electron transfer processes makes them particularly promising for small molecule activation mdpi.com. A major area of research is their application as electrocatalysts for the hydrogen evolution reaction (HER), a critical process for generating clean hydrogen fuel from water rsc.orgacs.org.
Bioinorganic Chemistry: These systems serve as crucial structural and functional models for the active sites of complex metalloenzymes. Research into Mo-Cu-S clusters helps elucidate the mechanisms of enzymes like Mo-Cu carbon monoxide dehydrogenase (Mo-Cu CODH) and the iron-molybdenum cofactor (FeMoco) of nitrogenase, which is essential for biological nitrogen fixation rsc.orgrsc.orgnih.gov.
Materials Science: The unique electronic and structural characteristics of Mo-Cu-S complexes make them attractive building blocks for novel functional materials, including coordination polymers and advanced electronic components rsc.orgsmolecule.com.
Historical Development of Research on Mo-Cu-S Coordination Chemistry
The study of Mo-Cu-S systems is a specialized field within the broader discipline of coordination chemistry. The foundations of coordination chemistry were laid in the late 19th and early 20th centuries, most notably by Alfred Werner, who in 1893 proposed the correct structures for coordination compounds wikipedia.orgpurechemistry.orgbyjus.com. Werner's theory introduced the concepts of a central metal atom surrounded by ligands and distinguished between a primary valence (oxidation state) and a secondary valence (coordination number), for which he was awarded the Nobel Prize in Chemistry in 1913 wikipedia.orgallen.intaylorfrancis.com.
While simple coordination compounds have been known since antiquity, with pigments like Prussian blue being an early example, the systematic study of complex heterometallic clusters is a more recent development libretexts.orglibretexts.org. The specific investigation into heterometallic molybdenum-sulfur clusters gained significant momentum in the late 1970s. This surge in interest was largely driven by the identification of the iron-molybdenum cofactor (FeMoco), a complex Mo-Fe-S cluster at the active site of the nitrogenase enzyme rsc.org. This biological discovery spurred chemists to synthesize and characterize synthetic analogues, leading to a rich and diverse field of Mo-M'-S (where M' is another metal, such as copper) coordination chemistry rsc.org.
Conceptual Frameworks for Bridged Molybdenum-Copper-Sulfur Architectures
The structural diversity of bimetallic molybdenum-copper-sulfur systems is governed by the formation of sulfur bridges that link the metal centers. A predominant structural motif in this class of compounds is the "cubane-type" cluster wikipedia.org. These structures feature a core of four metal atoms and four sulfur atoms arranged at the alternating vertices of a distorted cube wikipedia.orgnih.govfigshare.com.
Key conceptual frameworks include:
Cluster Skeletons as Building Blocks: Research has led to the generation of a library of stable Mo-Cu-S cluster skeletons. These preformed clusters can be used as versatile building blocks for constructing larger, more complex architectures such as oligomers and coordination polymers rsc.org. This stepwise approach allows for greater control and the synthesis of materials that are inaccessible through direct one-pot methods rsc.org.
Bridged Double Cubanes: More intricate structures can be formed by linking two cubane-type units. These "edge-bridged" or "corner-shared" double cubanes feature complex core topologies that are of significant interest for modeling biological systems like the P-cluster of nitrogenase acs.orgnih.gov.
Ligand-Supported Assemblies: The external coordination environment, or ligands, plays a critical role in stabilizing the cluster core and influencing its reactivity. Organic ligands can be used to cap the cluster, preventing uncontrolled aggregation, or to link clusters into extended frameworks acs.orgfigshare.com.
Overview of Key Academic Research Trajectories for Copper-Sulfanylidenemolybdenum (1/1) Systems
Copper--sulfanylidenemolybdenum (1/1), with the chemical formula CuMoS, is a specific compound within the broader class of thiometallates smolecule.com. Research on this and closely related systems follows several key trajectories focused on its synthesis, characterization, and application.
Synthesis Strategies: The preparation of CuMoS materials is a central theme of research, with various methods being employed to control the material's properties, such as crystallinity, particle size, and the introduction of defects.
| Synthesis Method | Description |
| Solid-State Reactions | Involves heating powdered forms of copper and molybdenum sulfide (B99878) precursors at high temperatures in an inert atmosphere to yield the final compound smolecule.com. |
| Hydrothermal Synthesis | Copper salts and molybdenum precursors react in an aqueous solution under elevated temperature and pressure. This method can produce highly crystalline materials smolecule.com. |
| Mechanochemical Synthesis | A solvent-free approach using high-energy ball milling to grind precursors. This technique can produce nanocrystalline products and introduce sulfur vacancies, which can enhance catalytic activity smolecule.com. |
| Colloidal Synthesis | A solution-based method used to create sulfur-deficient molybdenum sulfide structures that can then be substituted with copper atoms, offering control over doping levels rsc.org. |
| Chemical Vapor Deposition (CVD) | Allows for the controlled growth of thin films of the material onto a substrate, which is useful for electronics and catalysis applications smolecule.com. |
Detailed Research Findings:
Structural and Electronic Characterization: A significant area of research involves understanding the fundamental properties of these materials. Computational methods, particularly Density Functional Theory (DFT), are crucial for rationalizing the electronic structure, bonding, and reaction mechanisms of Mo-S clusters, guiding experimental work mdpi.com. Techniques like X-ray crystallography are used to determine the precise atomic arrangement in crystalline samples nih.gov.
Catalytic Applications: A primary research focus is the catalytic activity of Cu-Mo-S systems. Defect-engineered CuMoS, for instance, has shown enhanced activity for the hydrogen evolution reaction (HER) rsc.orgsmolecule.com. Alloying copper and molybdenum can alter electronic properties and optimize the binding of reaction intermediates, boosting performance in reactions like the electrochemical reduction of CO2 rsc.org.
Reactivity Studies: Research also explores the fundamental chemical reactions of Copper--sulfanylidenemolybdenum. These include redox reactions, where the oxidation states of copper and molybdenum are altered, and ligand exchange reactions to form new complexes smolecule.com. Its thermal decomposition pathways are also studied to understand its stability smolecule.com.
Bio-interactions: Preliminary studies indicate that Copper--sulfanylidenemolybdenum may interact with biomolecules, potentially affecting cellular processes related to copper metabolism. This opens a research trajectory into its potential biomedical applications and biological impact smolecule.com.
Advanced Synthetic Methodologies for Copper-Sulfanylidenemolybdenum (1/1) Compounds
The synthesis of copper-molybdenum-sulfide materials, formally denoted as Copper--sulfanylidenemolybdenum (1/1), has garnered significant interest due to their diverse applications in catalysis and materials science. The development of precise and controllable synthetic routes is crucial for tailoring the structure and properties of these materials at the molecular level. Advanced methodologies focus on the use of well-defined molecular precursors and controlled assembly strategies to construct complex Mo-Cu-S systems, ranging from discrete molecular clusters to extended solid-state films.
Structure
2D Structure
Properties
CAS No. |
58051-93-7 |
|---|---|
Molecular Formula |
CuMoS |
Molecular Weight |
191.56 g/mol |
IUPAC Name |
copper;sulfanylidenemolybdenum |
InChI |
InChI=1S/Cu.Mo.S |
InChI Key |
OIGPMFVSGDDYHS-UHFFFAOYSA-N |
Canonical SMILES |
S=[Mo].[Cu] |
Origin of Product |
United States |
Comprehensive Spectroscopic and Structural Elucidation of Copper Sulfanylidenemolybdenum 1/1 Complexes
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) coupled with thermal analysis is a powerful tool for identifying the volatile species released during the decomposition of a precursor. This provides direct insight into the fragmentation pathways of the parent molecule. In the study of single-source precursors for molybdenum sulfides, such as tetra-alkylammonium tetrathiomolybdates ((R₄N)₂[MoS₄]), mass spectrometry is used to analyze the gases evolved at specific decomposition temperatures identified by thermal analysis techniques. researchgate.netresearchgate.net
The thermal decomposition of these precursors is complex and highly dependent on the nature of the organic cation (R₄N⁺). As the precursor is heated, it fragments, releasing various gaseous products. The analysis of these fragments helps in reconstructing the decomposition mechanism. For instance, the decomposition of the tetramethylammonium (B1211777) tetrathiomolybdate (B108656) precursor, [(CH₃)₄N]₂[MoS₄], which begins around 240°C, was shown to occur in a single step. researchgate.net
A detailed study on a series of tetra-alkylammonium tetrathiomolybdates revealed that the fragmentation process becomes more intricate with increasing size of the alkyl group. researchgate.net For the tetraethylammonium (B1195904) and tetrapropylammonium (B79313) salts, decomposition involves the elimination of tertiary amines and sulfides. In the case of the tetrabutylammonium (B224687) tetrathiomolybdate precursor, [(C₄H₉)₄N]₂[MoS₄], mass spectrometry of the evolved gases during the two main decomposition steps identified key fragments.
Table 1: Major Gaseous Fragments Identified by MS during Thermal Decomposition of [(C₄H₉)₄N]₂[MoS₄] researchgate.net
| m/z (Mass-to-Charge Ratio) | Assigned Fragment | Chemical Formula | Interpretation |
| 185 | Tributylamine | (C₄H₉)₃N | Result of Hofmann elimination or substitution from the cation. |
| 178 | Dibutyldisulfide | (C₄H₉)₂S₂ | Indicates sulfur abstraction and reaction with alkyl groups. |
| 129 | Dibutylsulfide | (C₄H₉)₂S | Further fragmentation or alternative decomposition pathway. |
| 57 | Butyl fragment | C₄H₉⁺ | Common fragment from the breakdown of the cation. |
This interactive table summarizes the key fragments detected, providing insights into the breakdown of the organic cation and its interaction with the thiomolybdate anion during thermolysis.
These findings suggest that the decomposition is not a simple loss of the organic components but involves complex reactions, including Hofmann elimination and substitution, leading to the formation of amines, sulfides, and disulfides. researchgate.net The identification of these specific fragments is crucial for understanding how the organic counterions are removed and how the final molybdenum sulfide (B99878) material is formed. While this data is for a molybdenum sulfide precursor, it provides a model for the types of fragmentation pathways that could be expected in related bimetallic Copper-Sulfanylidenemolybdenum precursors.
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for precursor decomposition pathways)
Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are indispensable for studying the decomposition of single-source precursors. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and a reference material, indicating exothermic or endothermic events. researchgate.net
The thermal decomposition of tetra-alkylammonium tetrathiomolybdate precursors has been systematically investigated to understand their suitability for producing molybdenum disulfide (MoS₂). The TGA and DTA curves reveal multi-step decomposition processes. For the tetramethylammonium salt, [(CH₃)₄N]₂[MoS₄], the decomposition initiates at approximately 240°C with a strong endothermic event, corresponding to a single mass loss step that concludes around 350°C. researchgate.net The observed mass loss of 56.5% is close to the theoretical value of 58.1% for the formation of MoS₂. researchgate.net
For precursors with larger alkyl groups, the decomposition becomes more complex. The TGA of tetrapropylammonium tetrathiomolybdate, [(C₃H₇)₄N]₂[MoS₄], shows a two-step weight loss process. researchgate.net
Table 2: Thermal Decomposition Data for [(C₃H₇)₄N]₂[MoS₄] researchgate.net
| Parameter | Step 1 | Step 2 |
| Temperature Range (°C) | 180 - 250 | 250 - 320 |
| DTA Peak Temperature (°C) | 225 (endothermic) | 280 (endothermic) |
| Weight Loss (%) | 35.0 | 29.5 |
| Total Weight Loss (%) | \multicolumn{2}{c | }{64.5} |
| Proposed Gaseous Products | Tripropylamine, Propene, H₂S | Tripropylamine, Propene, H₂S |
| Final Solid Residue | Molybdenum Disulfide (MoS₂) | Molybdenum Disulfide (MoS₂) |
This interactive table outlines the key stages of thermal decomposition for the tetrapropylammonium tetrathiomolybdate precursor, detailing the temperature ranges, thermal events, and corresponding mass losses.
The analysis indicates that the decomposition of these precursors generally proceeds through the formation of an intermediate molybdenum trisulfide (MoS₃), which then further decomposes to the more stable molybdenum disulfide (MoS₂). The total experimental weight loss for the series of precursors is consistently slightly lower than the theoretical values calculated for the formation of pure MoS₂, which is attributed to the presence of residual carbon, hydrogen, and nitrogen in the final product. researchgate.net
These thermal analysis studies are fundamental for establishing the correct pyrolysis temperatures needed to convert single-source precursors, including hypothetical copper-containing analogues, into the desired final sulfide materials, ensuring complete removal of organic ligands while achieving the desired crystalline phase.
Advanced Computational and Theoretical Chemistry of Copper Sulfanylidenemolybdenum 1/1 Systems
Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure and bonding in transition metal sulfide (B99878) clusters. aip.orgdavidpublisher.com DFT calculations allow for a detailed exploration of the geometric and electronic properties of these complex systems, offering insights into their stability and potential for catalytic applications. aip.orgnih.gov
Studies on related systems, such as copper clusters supported on molybdenum disulfide (MoS2), have demonstrated that DFT can accurately predict preferred adsorption sites and the nature of the interaction between copper and the molybdenum sulfide support. nih.govucc.ie For instance, on a pristine MoS2 monolayer, a single copper atom preferentially adsorbs above a molybdenum atom. As the size of the copper nanocluster increases, adsorption on top of the sulfur atoms becomes more favorable, with stability being driven by the number of Cu-Cu interactions. nih.govucc.ie The introduction of defects like sulfur vacancies in the MoS2 monolayer can significantly enhance the binding energy of copper. nih.govucc.ie
Analysis of the density of states (DOS) through DFT reveals that the adsorption of copper introduces new electronic states, indicating a degree of partial oxidation of the copper, while the metallic character of the copper nanoclusters is generally preserved. nih.govucc.ie This charge transfer and modification of the electronic structure are crucial for the catalytic activity of these materials. mdpi.com
Molecular orbital (MO) theory provides a framework for understanding the bonding within molecules by describing the behavior of electrons in terms of molecular orbitals that can extend over all the atoms in the molecule. libretexts.orgunizin.org The combination of atomic orbitals leads to the formation of bonding and antibonding molecular orbitals, which dictate the stability of the molecule. libretexts.orgyoutube.comyoutube.com
In Mo-Cu-S cores, the interaction between the metal d-orbitals and the sulfur p-orbitals is of primary importance. DFT calculations can be used to visualize the molecular orbitals and the distribution of electron density. e3s-conferences.org Analysis of the electron density distribution in similar systems, such as chalcopyrite (CuFeS2), has shown that the nature of the metal-sulfur bond can vary between ionic and covalent character depending on the specific atomic arrangement. e3s-conferences.org For instance, a shared electron density between atoms is indicative of a covalent bond, while localized electron density around an atom suggests a more ionic interaction. e3s-conferences.org
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in determining the chemical reactivity of the cluster. The energy gap between the HOMO and LUMO can provide insights into the electronic stability and the energy required for electronic transitions. davidpublisher.com
The catalytic activity of Mo-Cu-S systems is often related to their ability to adsorb and activate substrate molecules. DFT calculations are a powerful tool for modeling these adsorption processes and determining the adsorption energies of various species on the catalyst surface. mdpi.com
For example, DFT studies on the adsorption of carbon monoxide (CO) on triangular molybdenum sulfide nanoclusters have identified the most stable adsorption sites and have been able to reproduce experimental vibrational frequencies. nih.gov Such calculations are crucial for understanding the initial steps of catalytic reactions.
In the context of Mo-Cu-S systems, the adsorption energy of a reactant molecule will depend on the specific composition and structure of the active site. The presence of both molybdenum and copper can lead to synergistic effects, where the adsorption properties are different from those of the individual metal sulfides. Computational screening of different active site models and their interaction with various adsorbates can help in the rational design of more efficient catalysts. mdpi.comresearchgate.net
| Cluster | Adsorption Energy (eV) |
|---|---|
| Cu1 | -0.54 |
| Cu2 | -1.01 |
| Cu3 | -2.12 |
| Cu4 | -3.52 |
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Enzyme Active Site Modeling
Many enzymes utilize complex metal-sulfur clusters as their active sites to perform challenging chemical transformations. skemman.islu.se Nitrogenase, which contains an iron-molybdenum-sulfur cluster (FeMoco), is a prime example. nih.govacs.org Understanding the mechanism of these enzymes requires a detailed description of the electronic changes occurring at the active site, which is often embedded within a large protein environment. researchgate.net
Combined Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful approach to model such systems. nih.govnih.govsci-hub.se In this method, the chemically active region, such as the Mo-Cu-S core of an enzyme active site, is treated with a high level of theory, typically DFT (the QM region). researchgate.net The surrounding protein and solvent environment are described using a more computationally efficient classical force field (the MM region). researchgate.netnih.gov
Elucidation of Reaction Mechanisms via Computational Reaction Pathways
Computational chemistry provides the tools to map out the potential energy surface of a chemical reaction, allowing for the elucidation of detailed reaction mechanisms. sci-hub.se By identifying transition states and intermediates, researchers can gain a deeper understanding of the factors that control the rate and selectivity of a reaction. nih.govrsc.org
For Mo-Cu-S systems involved in catalysis, DFT calculations can be used to explore different possible reaction pathways for a given transformation. rsc.org For instance, in the context of CO2 hydrogenation, computational studies on a Cu/Mo2CTx catalyst have shown the crucial role of the interface between the copper atom and the molybdenum carbide support in providing low-energy pathways for the reaction. rsc.org These calculations revealed a mechanism involving the heterolytic cleavage of H2 and the formation of various intermediates. rsc.org
Similarly, computational investigations of copper-catalyzed reactions have helped to distinguish between different possible mechanisms, such as oxidative addition/reductive elimination, single-electron transfer (SET), or iodine atom transfer (IAT), depending on the specific ligands and reactants involved. nih.gov These mechanistic insights are vital for the development of new and improved catalytic systems.
Predictive Modeling of Spectroscopic Signatures and Electronic Transitions
Computational methods are not only used to study ground-state properties and reaction mechanisms but can also be employed to predict spectroscopic signatures and electronic transitions. nih.gov Time-dependent DFT (TD-DFT) is a widely used method for calculating the excitation energies and oscillator strengths of electronic transitions, which can be directly compared to experimental UV-vis absorption spectra. rsc.org
By modeling the electronic transitions, researchers can assign the features in an experimental spectrum to specific molecular orbitals. nih.gov For example, in blue copper proteins, the intense absorption band around 600 nm is assigned to a ligand-to-metal charge transfer (LMCT) transition from a cysteine sulfur to the copper d-orbital. nih.gov
Redox Chemistry and Electron Transfer Processes in Copper Sulfanylidenemolybdenum 1/1 Complexes
Molybdenum Oxidation State Flexibility and Intersystem Transformations
Molybdenum is renowned for its ability to exist in a wide range of oxidation states, from -II to +VI, a characteristic that is central to the redox activity of Mo-Cu-S clusters. imoa.info Within these complexes, molybdenum typically cycles between the +III, +IV, +V, and +VI states. imoa.infonih.gov This flexibility allows the molybdenum center to act as an electron sink or source during catalytic cycles. The specific oxidation state is heavily influenced by the coordination environment, particularly the nature of the ligands. imoa.infonih.gov
Sulfur-donor ligands, such as the bridging sulfido groups in these clusters, play a crucial role in stabilizing the intermediate oxidation states of molybdenum, particularly Mo(IV) and Mo(V). imoa.infonih.gov The replacement of oxygen donors with sulfur donors in the coordination sphere of molybdenum has been shown to shift redox potentials in the positive direction, making reduction more favorable. nih.gov This effect is attributed to the more effective charge distribution and electronic relaxation mediated by the softer sulfur atoms compared to oxygen. nih.gov This modulation of molybdenum-centered redox potentials is critical for the cluster's ability to participate in multi-electron transfer reactions. nih.gov The versatility of molybdenum cofactors in enzymes is a direct result of the metal center's ability to be finely tuned by its ligand environment, enabling a wide array of chemical transformations. nih.gov
Table 1: Common Oxidation States of Molybdenum in Complexes
| Oxidation State | Electron Configuration | Coordination Environment Examples |
|---|---|---|
| Mo(VI) | d0 | Oxo- and sulfido-molybdenum species |
| Mo(V) | d1 | Oxomolybdenum(V) complexes with dithiol ligands |
| Mo(IV) | d2 | Stabilized by cyanide or sulfur ligands (e.g., in MoS2) |
Copper Oxidation State Behavior within Bimetallic Mo-Cu-S Frameworks
Within the bimetallic Mo-Cu-S framework, copper also exhibits variable oxidation states, most commonly cycling between Cu(I) (d10) and Cu(II) (d9). acs.orgacs.org The less common Cu(III) (d8) state, while a powerful oxidant, has also been identified in certain coordination environments. acs.orgresearchgate.net The specific redox potential for the Cu(II)/Cu(I) couple is highly sensitive to the geometry of the coordination site and the nature of the coordinating ligands. acs.org
In Mo-Cu-S clusters, the copper center is typically coordinated by sulfur atoms from the bridging sulfido ligands and potentially other terminal ligands. This thioether or thiolato-like environment influences the electrochemical properties significantly. acs.org The interaction between the copper and molybdenum centers, mediated by the sulfur bridges, creates a unique electronic structure where the redox properties of copper are modulated by the oxidation state of the molybdenum, and vice versa. For instance, computational studies on copper macrocycles have been used to develop systematic protocols for calculating reduction potentials, highlighting the importance of the coordination sphere in determining redox activity. acs.org In some binuclear copper complexes, distinct oxidation states such as [Cu(II)Cu(II)], [Cu(II)Cu(III)], and [Cu(III)Cu(III)] have been structurally and spectroscopically characterized, demonstrating the capacity of ligand scaffolds to stabilize multiple redox states. acs.org
Table 2: Typical Copper Oxidation States in Coordination Complexes
| Oxidation State | Electron Configuration | Common Geometries | Role in Mo-Cu-S Clusters |
|---|---|---|---|
| Cu(I) | d10 | Linear, Trigonal Planar, Tetrahedral | Electron-rich state, participates in substrate binding |
| Cu(II) | d9 | Square Planar, Tetrahedral, Octahedral (Jahn-Teller distorted) | Common resting state, involved in one-electron transfers |
Redox Activity of Bridging Sulfido Ligands and Their Participation in Electron Transfer
A critical aspect of the redox chemistry of Mo-Cu-S clusters is the non-innocent character of the bridging sulfido ligands. These sulfur atoms are not merely structural linkers but are redox-active participants in electron transfer processes. rsc.org They can be oxidized and reduced, thereby providing an additional mechanism for storing and transferring electrons within the cluster.
In some molybdenum-dithiolene complexes, it has been observed that electron gain or loss occurs in orbitals located primarily on the ligands rather than the metal center, keeping the formal oxidation state of molybdenum constant. imoa.info This concept extends to Mo-Cu-S clusters, where the sulfur-based orbitals can be intimately involved in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This involvement means that redox events may be centered on the sulfur bridge, the metal ions, or delocalized over the entire Mo-S-Cu core. The reactivity of synthetic copper-sulfido clusters with electrophiles, leading to C-S bond formation, demonstrates the nucleophilic and redox-active nature of the sulfido ligand. nih.gov This participation of the bridging ligands is crucial for facilitating multi-electron transfers by providing low-energy pathways and delocalizing charge changes that occur during redox reactions.
Intra-cluster Electron Delocalization and Intermetallic Electron Transfer Pathways
The electronic structure of Mo-Cu-S clusters is characterized by significant electron delocalization across the Mo-S-Cu core. The covalent interactions between the metal d-orbitals and the sulfur p-orbitals create a network of molecular orbitals that extends over the entire cluster. This delocalization is fundamental to the cluster's ability to function as a cohesive unit in electron transfer reactions.
Intermetallic electron transfer between the molybdenum and copper centers can occur directly through space, if the distance is sufficiently short, or more commonly, through the bridging sulfido ligands. The sulfur bridges act as efficient conduits for electrons, a phenomenon known as superexchange. The rate and efficiency of this intra-cluster electron transfer are dependent on the geometry of the cluster, the electronic properties of the metals, and the nature of the terminal ligands. In mixed-valent species, such as a hypothetical Mo(IV)-Cu(II) state, the electron density is shared between the centers, and the formal oxidation state assignments represent a simplification. acs.org This delocalization helps to stabilize the cluster during redox changes, minimizing the structural reorganization required and lowering the activation energy for electron transfer.
Influence of External Factors on Redox Potentials and Stability
The redox potentials and the stability of the various oxidation states of Copper-Sulfanylidenemolybdenum complexes are not intrinsic properties alone but are significantly influenced by a range of external factors. These factors can fine-tune the electronic properties of the cluster, adapting its reactivity for specific chemical transformations.
Ligand Environment: The identity of the terminal ligands attached to the molybdenum and copper centers has a profound impact. Electron-donating ligands tend to stabilize higher oxidation states, making the complex more difficult to reduce (more negative redox potential). Conversely, electron-withdrawing ligands stabilize lower oxidation states and make the complex easier to reduce (more positive redox potential). Studies on analogous iron-sulfur clusters have shown that changing a bridging ligand can alter the reduction potential by more than one volt. scispace.com
Solvent: The solvent environment can affect the stability of charged species formed during redox reactions. Polar solvents can stabilize ionic states, thereby influencing the redox potential. The enthalpy of hydration, for example, is a key factor in the redox potentials of aqueous metal ions. libretexts.org
Temperature: Redox potentials and electron-transfer rates are temperature-dependent. nih.gov Changes in temperature can affect the thermodynamics of the redox process and the kinetics of electron transfer by influencing vibrational energies and solvent reorganization.
Counter-ions and pH: In solution, the nature of the counter-ions can influence the stability of the complex through ion-pairing effects. The pH of the solution can also play a role, especially if any of the ligands or the sulfido bridges can be protonated, which would dramatically alter the electronic structure and redox properties of the cluster.
Table 3: Summary of Factors Influencing Redox Potentials in Mo-Cu-S Clusters
| Factor | Influence | Example Effect |
|---|---|---|
| Terminal Ligands | Modulates electron density at metal centers | Electron-withdrawing groups make reduction easier (more positive E°) |
| Bridging Ligands | Mediates intermetallic electronic communication | Replacing S with O can significantly alter E° and electron transfer rates nih.gov |
| Solvent Polarity | Stabilizes charged redox states | Higher polarity can favor the formation of more highly charged species |
| Temperature | Affects thermodynamics and kinetics of electron transfer | Increased temperature can increase the rate of electron transfer nih.gov |
| pH | Protonation of ligands or bridges | Protonation of a sulfido bridge alters its ability to mediate electron transfer |
Catalytic Reactivity of Copper Sulfanylidenemolybdenum 1/1 Compounds
Biomimetic Catalysis: Carbon Monoxide Dehydrogenase (CODH) Models
The intricate active site of aerobic carbon monoxide dehydrogenase (CODH), featuring a unique molybdenum-copper (Mo-Cu) cluster, has inspired significant research into synthetic analogs that can replicate its remarkable ability to oxidize carbon monoxide (CO) to carbon dioxide (CO2). frontiersin.orgnih.gov These biomimetic studies aim to unravel the complex catalytic mechanism and to develop efficient catalysts for CO oxidation and potentially CO2 reduction. nih.gov
Active Site Mimicry and Synthetic Structural Analogs of Mo-Cu CODH
The native active site of Mo-Cu CODH consists of a square-pyramidal Mo(VI) center coordinated to a pyranopterindithiolene cofactor, oxo groups, and a bridging sulfido ligand that connects to a low-coordinate Cu(I) atom. nih.gov Synthesizing accurate models of this site is challenging due to the unsaturated Mo center and the unsupported Mo-S-Cu bridge. researchgate.net
Researchers have successfully synthesized several structural analogs that mimic key features of the native enzyme's active site. These include heterobinuclear complexes with Mo(V)-S-Cu(I) and Mo(VI)-(μ-S)2-Cu(I) cores. researchgate.net One of the closest synthetic mimics to date is a W(VI)(μ-O)(μ-S)Cu(I) species, where tungsten substitutes for molybdenum. researchgate.net
These synthetic models often employ surrogate ligands to replicate the electronic and structural environment provided by the pyranopterindithiolene cofactor in the native enzyme. Common surrogates include dithiolate ligands like benzenedithiolate (bdt). nih.gov To stabilize the copper center and mimic the coordination environment, ligands such as N-heterocyclic carbenes (NHCs) have been utilized. nih.gov
The characterization of these synthetic analogs relies heavily on techniques like X-ray crystallography to determine their three-dimensional structures and various spectroscopic methods (e.g., EPR for paramagnetic species) to probe their electronic properties. researchgate.netrsc.org
Table 1: Selected Synthetic Analogs of the Mo-Cu CODH Active Site
| Complex | Key Structural Features | Mo-S Distance (Å) | Cu-S Distance (Å) | Mo-S-Cu Angle (°) | Reference |
| TpiPrMoO(OAr)(μ-S)Cu(Me3tcn) | Distorted octahedral Mo(V), distorted tetrahedral Cu(I), single bent μ-sulfido bridge | 2.262–2.300 | 2.111–2.134 | 115.87–134.27 | rsc.org |
| (bdt)(O)(X)WVI–(μ2-S)–CuI(NHC) | Mixed O2-/S2- ligation between W(VI) and Cu(I) centers | N/A | N/A | N/A | nih.gov |
| [Cu2Mo2O4(μ2-O)(Lig)2]·HOSiPh3 | Heterobimetallic tetranuclear complex with Mo-(μ2-O)-Mo bridge | N/A | N/A | N/A | nih.gov |
Note: TpiPr = hydrotris(3-isopropylpyrazol-1-yl)borate; OAr = phenolate (B1203915) or derivative; Me3tcn = 1,4,7-trimethyl-1,4,7-triazacyclononane; bdt = benzenedithiolate; NHC = N-heterocyclic carbene; Lig = xanthene-based heterodinucleating ligand. N/A indicates data not available in the provided sources.
Mechanistic Studies of Carbon Monoxide Oxidation to Carbon Dioxide
The precise mechanism of CO oxidation by Mo-Cu CODH has been a subject of considerable debate, with several pathways proposed based on experimental and computational studies. frontiersin.org An early hypothesis, based on the structure of the enzyme inhibited by n-butylisocyanide, suggested the formation of a bridging thiocarbonate intermediate. frontiersin.orgacs.org This intermediate would result from the insertion of CO into the Mo-S-Cu linkage. nih.govfrontiersin.org However, subsequent theoretical studies indicated that the evolution of CO2 from such a stable intermediate might be kinetically challenging. unimib.it
More recent computational and experimental work supports a mechanism where CO initially binds to the coordinatively unsaturated Cu(I) center. nih.govebi.ac.uk This is followed by a nucleophilic attack of the equatorial oxo ligand of the Mo(VI) center on the carbon atom of the Cu-bound CO. acs.orgebi.ac.uk This step leads to the formation of a C-O bond and the reduction of Mo(VI) to Mo(IV). ebi.ac.uk The resulting CO2 molecule is then released, and the active site is reoxidized to complete the catalytic cycle. ebi.ac.uk Quantum mechanics/molecular mechanics (QM/MM) calculations suggest that the CO2 release is the rate-limiting step, with a calculated energy barrier in good agreement with experimental values. acs.org
The catalytic cycle can be summarized as follows:
CO Binding: The substrate, CO, binds to the Cu(I) center of the active site. ebi.ac.uk
Nucleophilic Attack: The equatorial oxo group on the Mo(VI) center attacks the carbon of the bound CO. acs.org
C-O Bond Formation and Redox Change: A C-O bond is formed, leading to the reduction of Mo(VI) to Mo(IV). ebi.ac.uk
CO2 Release: The product, CO2, is released from the active site. acs.org
Reoxidation: The Mo(IV) center is reoxidized to Mo(VI) by an external electron acceptor, regenerating the active site. ebi.ac.uk
Kinetic studies on the native Oligotropha carboxidovorans MoCu-CODH at pH 7.2 and room temperature have reported a kinetic constant of 51 s⁻¹. When copper is replaced by silver, the enzyme remains active but with a reduced kinetic constant of 8.1 s⁻¹. unimib.it
Role of Specific Ligands and Geometric Strain in Catalytic Activity
The catalytic activity of the Mo-Cu CODH active site is not solely determined by the metal centers but is significantly influenced by the surrounding ligands and the protein environment. nih.gov The protein secondary structure is believed to enforce a strained or "open" geometry on the Mo-S-Cu core. nih.gov This geometric strain prevents the Mo(VI)=O (Lewis base) and Cu(I) (Lewis acid) from quenching each other, creating a "frustrated Lewis pair" (FLP). nih.gov This enforced frustration is thought to be crucial for the activation of the CO molecule. nih.gov
N-heterocyclic carbene (NHC) ligands, used to stabilize the Cu(I) center in some models, are strong σ-donors. nih.gov This property can influence the electronic character of the copper center and, consequently, the binding and activation of CO. The use of specific chelating ligands, such as those based on xanthene, has been explored to bring the Mo(VI) and Cu(I) centers into close proximity to facilitate cooperative reactivity. nih.gov However, the stability of such complexes can be a challenge. nih.gov
Electrocatalysis for Hydrogen Evolution Reaction (HER)
Copper--sulfanylidenemolybdenum (1/1) and related copper-molybdenum-sulfide materials have emerged as promising, low-cost electrocatalysts for the hydrogen evolution reaction (HER), a key process in water splitting for hydrogen production. researchgate.netrsc.org
Design and Synthesis of Mo-Cu-S Electrocatalysts
A variety of methods have been employed to synthesize Mo-Cu-S electrocatalysts with controlled morphology and composition. A simple and effective approach is the precipitation method, which has been used to prepare highly crystalline, layered ternary copper-molybdenum-sulfide (Cu2MoS4) from Cu(I) and [MoS4]2- precursors. researchgate.netrsc.org
Hydrothermal synthesis is another common technique, allowing for the formation of materials like Co-doped MoS2, where cobalt is introduced to enhance catalytic activity. acs.org Additionally, MoS2-Cu composite materials have been synthesized through wet chemical methods and powder metallurgy. kygczz.comrsc.org These methods can produce materials where copper nanoparticles are encapsulated within or supported on MoS2 structures. researchgate.netrsc.org The introduction of copper is intended to improve the electrical conductivity of the typically semiconducting MoS2, thereby enhancing electron transfer rates during catalysis. researchgate.netrsc.org
Table 2: Synthesis Methods for Mo-Cu-S Electrocatalysts
| Catalyst | Synthesis Method | Precursors | Key Features | Reference |
| Cu2MoS4 | Precipitation | Cu(I) and [MoS4]2- | Highly crystalline, layered structure | researchgate.netrsc.org |
| Co-MoS2 | Hydrothermal | Sodium molybdate (B1676688), thiourea, cobalt nitrate (B79036) | Co-doped MoS2 | acs.org |
| MCNTs@Cu@MoS2 | Not specified | Not specified | Copper nanoparticles encapsulated in MoS2 on multi-walled carbon nanotubes | researchgate.netrsc.org |
| Cu-MoS2 hybrids | Wet chemical | Not specified | Cu nanoparticles integrated with MoS2 nanosheets | rsc.org |
Mechanistic Insights into Proton Reduction Pathways
The mechanism of hydrogen evolution on Mo-Cu-S catalysts is complex and involves the synergistic action of both metal centers. For MoS2-based materials, it is widely accepted that the catalytically active sites are located at the edges of the MoS2 layers. acs.org
In the case of ternary Cu2MoS4, electrochemical studies have shown excellent HER activity over a wide pH range (0 to 7), with a relatively low overpotential requirement of approximately 135 mV and a Tafel slope of about 95 mV per decade. researchgate.netrsc.org The Tafel slope suggests that the reaction may proceed via a Volmer-Heyrovsky mechanism, where an initial proton adsorption step (Volmer) is followed by an electrochemical desorption step (Heyrovsky).
Synergistic Effects in Bimetallic Mo-Cu-S Systems for Enhanced Electrocatalysis
The combination of molybdenum and copper in sulfide-based materials has been shown to exhibit notable synergistic effects, leading to enhanced electrocatalytic performance, particularly in the hydrogen evolution reaction (HER). This synergy arises from the favorable electronic and structural modifications that occur when these two metals are integrated into a single catalyst matrix. The resulting bimetallic Mo-Cu-S systems often display catalytic activities superior to their individual monometallic sulfide (B99878) counterparts.
Research into copper molybdenum sulfide compounds has demonstrated their potential as efficient, platinum-free electrocatalysts for hydrogen production from water. For instance, a highly crystalline layered ternary sulfide, copper-molybdenum-sulfide (Cu₂MoS₄), has been synthesized and shown to have significant catalytic activity for HER across a wide pH range. rsc.orgscispace.comresearchgate.net This material requires a relatively low overpotential of approximately 135 mV to drive the reaction. rsc.orgscispace.comresearchgate.net The stability of such catalysts during the electrocatalytic process further underscores their practical utility. rsc.orgscispace.comresearchgate.net
The enhancement in catalytic activity in bimetallic systems is often attributed to the creation of more active sites and improved electrical conductivity. In one study, the encapsulation of copper nanoparticles within molybdenum disulfide (MoS₂) crystals was found to significantly decrease the material's electrical resistance. nih.govresearchgate.net This improved electron transfer rate is a key factor in boosting the efficiency of water electrolysis. nih.govresearchgate.net The introduction of conductive nanoparticles into the semiconductive MoS₂ matrix is a successful strategy for enhancing its electrochemical catalytic activity. nih.govresearchgate.net
Furthermore, the electronic structure of molybdenum-based materials can be effectively adjusted by alloying or compounding with other elements like copper, which promotes the adsorption of hydrogen. mdpi.com The synergy between the different metallic elements can tailor the hydrogen adsorption and desorption energies, which are critical parameters for an efficient HER catalyst. mdpi.com Studies on various Mo-based alloys have shown that the combination with other transition metals can lead to catalytic performances comparable to that of platinum. mdpi.com For example, the addition of copper to a nickel-molybdenum (B8610338) oxide catalyst (NiMoOₓ) was found to reduce the apparent activation energy for the HER, indicating improved reaction kinetics. acs.org
The following table summarizes the electrocatalytic performance of various copper-molybdenum-sulfide based materials for the hydrogen evolution reaction.
| Catalyst Material | Overpotential at 10 mA cm⁻² | Tafel Slope (mV dec⁻¹) | Electrolyte | Reference |
| Cu₂MoS₄ | ~135 mV | ~95 | pH 0 to 7 | rsc.orgscispace.comresearchgate.net |
| MCNTs@Cu@MoS₂ | 225 mV | 81 | 1 M H₂SO₄ | nih.gov |
| NiMoOₓ(Cu) | Not specified | Not specified | pH 10.5 Carbonate Buffer | acs.org |
| Iron–Molybdenum Sulfide | 140 mV | Not specified | Acidic | acs.org |
Other Catalytic Transformations Involving Mo-Cu-S Species (e.g., N₂O reduction)
Beyond electrocatalysis, species containing molybdenum, copper, and sulfur have been implicated in other significant catalytic transformations, including the reduction of nitrous oxide (N₂O), a potent greenhouse gas. While direct studies on "Copper--sulfanylidenemolybdenum (1/1)" for N₂O reduction are not extensively documented, the known catalytic properties of copper and molybdenum compounds individually and in bimetallic systems suggest their potential for this application.
Molecular copper complexes have been developed that are capable of the electrocatalytic reduction of N₂O to dinitrogen (N₂). nih.govnih.gov These synthetic catalysts often draw inspiration from natural N₂O reductase enzymes, which utilize a copper-containing active site. nih.govnih.gov The research in this area highlights the intrinsic capability of copper centers to mediate the deoxygenation of N₂O. nih.govnih.gov
The synergistic effects in bimetallic catalysts are crucial for enhancing both activity and selectivity in various reactions. For instance, in the electrochemical nitrate reduction reaction, a bimetallic copper-palladium oxide alloy demonstrated a significantly higher ammonia (B1221849) yield compared to the copper oxide catalyst alone. rsc.org This synergy is attributed to the acceleration of the rate-determining step on the copper catalyst. rsc.org Similar synergistic principles can be expected to apply to Mo-Cu-S systems in N₂O reduction, where molybdenum could play a role in activating the N₂O molecule or facilitating electron transfer processes, thereby enhancing the catalytic activity of the copper sites.
While specific data on N₂O reduction by "Copper--sulfanylidenemolybdenum (1/1)" is limited, the following table provides an overview of the catalytic performance of related copper-based systems in NOx reduction reactions.
| Catalyst System | Reaction | Key Findings | Reference |
| Cu-Ce with Mo addition | Selective Catalytic Reduction of NOx | Increased acidic sites and improved dispersion of Cu. | mdpi.com |
| Molecular Copper Complex | Electrocatalytic N₂O Reduction | Selective reduction of N₂O to N₂. | nih.govnih.gov |
| Cu-Pd Bimetallic Oxide | Electrochemical Nitrate Reduction | Synergistic effect enhances ammonia yield. | rsc.org |
| Cu/Al₂O₃ | NO Reduction by CO | Addition of Cu promotes the formation of N₂. | mdpi.com |
| Cu-CHA Zeolite | Selective Catalytic Reduction of NOx with NH₃ | Lower N₂O formation compared to other zeolite supports. | epa.gov |
Ligand Design Principles and Their Influence on Copper Sulfanylidenemolybdenum 1/1 Complex Formation and Reactivity
Principles of Ligand Design for Molybdenum-Copper-Sulfur Systems
The design of ligands for molybdenum-copper-sulfur (Mo-Cu-S) systems is guided by several key principles aimed at stabilizing the heterometallic core and tuning its properties for specific applications. A primary consideration is the use of preformed cluster precursors in a stepwise assembly approach. This strategy facilitates cleaner conversion and allows for more exquisite control over the final product, often yielding materials that are inaccessible through direct one-pot methods.
Key principles in ligand design for these systems include:
Chelation and Macrocyclic Effects: The use of multidentate ligands that can chelate to the metal centers enhances the thermodynamic stability of the complex. This is a fundamental strategy to prevent ligand dissociation and maintain the integrity of the Mo-Cu-S core.
Steric Hindrance: Bulky substituents on the ligands can be strategically employed to protect the reactive metal centers from unwanted side reactions or to control the coordination number and geometry of the metals. This steric bulk can also influence the accessibility of substrates to the catalytic sites.
Electronic Tuning: The electron-donating or -withdrawing nature of the ligand substituents directly influences the electron density at the metal centers. This, in turn, affects the redox potentials of the complex and its reactivity. For instance, strongly electron-donating ligands can stabilize higher oxidation states of the metals.
Hemilability: Ligands with both strong and weak donor groups can exhibit hemilabile behavior, where the weak donor can reversibly dissociate to open up a coordination site for substrate binding during a catalytic cycle. Sulfur-functionalized N-heterocyclic carbenes are a class of ligands that have demonstrated this property.
Bridging Ligand Selection: The choice of bridging ligands, such as sulfido or oxo groups, is critical in mediating the interaction between the molybdenum and copper centers. These bridges play a direct role in the electronic communication and magnetic coupling between the metals.
The investigation into heterometallic Mo-Cu-S clusters has its origins in the study of the nitrogenase iron-molybdenum cofactor (FeMoco), which features a complex Mo-Fe-S cluster. This biological inspiration has led to the development of a vast library of synthetic cluster skeletons that can serve as building blocks for larger oligomers and polymers.
Influence of Dithiolene and Other Chelating Ligands on Coordination Environment
Dithiolene ligands have proven to be particularly effective in the study of molybdenum-containing systems, including those relevant to Mo-Cu-S complexes. These non-innocent ligands, which can exist in multiple oxidation states, play a crucial role in modulating the electronic properties of the metal center.
The influence of dithiolene and other chelating ligands on the coordination environment is multifaceted:
Stabilization of Various Oxidation States: Dithiolene ligands can stabilize a range of formal oxidation states of the metal they are coordinated to through their own redox activity. This electronic flexibility is crucial for catalytic reactions that involve changes in the metal's oxidation state.
Control of Coordination Geometry: The bite angle and steric profile of the dithiolene ligand, along with other chelating ligands, dictate the coordination geometry around the molybdenum atom. Tris(dithiolene) complexes were the first to exhibit a trigonal prismatic geometry. In oxo-Mo(V) systems with a single dithiolene ligand, a distorted six-coordinate geometry is characteristic.
Modulation of Electronic Structure: The dithiolene ligand is not merely a passive spectator but actively participates in the electronic structure of the complex. Conjugation within the dithiolene, mediated by the sulfur atoms, creates a highly covalent system that can adapt to changes in electron density at the molybdenum center.
The "Dithiolene Fold Angle": A subtle yet significant structural parameter is the "fold angle" of the dithiolene ligand along the S-S vector. This angle can be modulated by the protein environment in molybdoenzymes and influences the extent of sulfur p-orbital and molybdenum d-orbital overlap. It has been suggested that this fold angle can tune the redox potential of the molybdenum cofactor. Changes in this angle may act as a transducer of vibrational energy from protein conformational changes directly to the active site.
The pyranopterin dithiolene ligand found in the molybdenum cofactor (Moco) is a prime example of a sophisticated chelating ligand. Its unique structure, incorporating a pterin (B48896) unit, a dithiolene moiety, and a pyran ring, highlights the diverse nature of the molybdenum cofactor and its ability to fine-tune the metal's reactivity.
Role of N-heterocyclic Carbenes and Other N-donor Ligands in Complex Stabilization
Key roles of NHCs and other N-donor ligands include:
Strong σ-Donation: NHCs are potent σ-donors, forming strong, stable bonds with transition metals. This strong donation helps to stabilize the metal centers in the Mo-Cu-S cluster, preventing decomposition. The NHC-metal bond is primarily characterized as a σ-donor interaction with minimal π-backdonation.
Steric Shielding: The substituents on the nitrogen atoms of the NHC ring can be readily modified to provide varying degrees of steric bulk. This can be used to protect the metal centers from unwanted interactions and to control the coordination environment.
Functionalization for Enhanced Properties: NHCs can be functionalized with other donor groups to create multidentate ligands. For example, sulfur-functionalized NHCs, which can incorporate thiolate, thioether, or sulfoxide (B87167) groups, are a growing class of ligands that can exhibit hemilability and have potential applications in catalysis.
Stabilization of Copper Centers: N-donor ligands are crucial for creating biomimetic models of copper-containing enzyme active sites. In Mo-Cu-S clusters, N-donor ligands coordinated to the copper center help to maintain its desired coordination number and geometry, influencing its reactivity. The specific N-donor ligand, copper salt, and reaction conditions can significantly impact the nuclearity and sulfur oxidation level of the resulting copper-sulfur clusters.
The stability of NHC-metal complexes can be remarkable. For instance, studies on NHC-copper oxide systems have shown that NHCs can form strong covalent bonds not only with copper atoms but also directly with oxygen atoms on the oxide surface. This highlights the robustness of the NHC anchor.
Impact of Bridging Ligand Nature (Sulfido, Oxo) on Metal-Metal Interactions and Overall Reactivity
The nature of the bridging ligands between the molybdenum and copper centers is a critical determinant of the complex's structure, electronic properties, and reactivity. The most common bridging ligands in these systems are sulfido (S²⁻) and oxo (O²⁻) groups.
| Bridging Ligand | Typical Bond Characteristics | Influence on Metal-Metal Interactions | Impact on Reactivity |
| Sulfido (S²⁻) | Softer ligand, more covalent M-S bonds | Promotes stronger electronic communication and delocalization between metal centers. Can act as a redox-active ligand. | Often associated with electron transfer processes and catalysis involving sulfur-containing substrates. The high covalency of Cu-S bonds can facilitate novel reactivity. |
| Oxo (O²⁻) | Harder ligand, more ionic M-O bonds | Can mediate magnetic exchange interactions, but often with less electronic delocalization compared to sulfido bridges. | Frequently involved in oxygen atom transfer (OAT) reactions and oxidation catalysis. The M-O-M linkage can undergo olation to form polymeric structures. |
Key impacts of bridging ligand nature:
Electronic Communication: The more diffuse and polarizable orbitals of sulfur in a sulfido bridge generally allow for more effective electronic communication between the bridged metal centers compared to the more localized orbitals of oxygen in an oxo bridge. This can lead to significant delocalization of electron density across the Mo-S-Cu linkage.
Redox Activity: Both oxo and sulfido ligands can be considered redox-active. However, sulfur's ability to exist in various oxidation states and to form catenated polysulfido species adds another layer of complexity and potential reactivity to complexes with bridging sulfido ligands. Sulfido ligands have been proposed to play functional roles as sites of protonation in biological systems like the FeMo cofactor of nitrogenase.
Reactivity Patterns: The choice of bridging ligand can direct the reactivity of the complex. For example, terminal and bridging oxo ligands are often implicated in OAT reactions, where an oxygen atom is transferred to a substrate. In contrast, bridging sulfido ligands are more commonly associated with electron transfer pathways and reactions involving sulfur-based substrates. In some molybdoenzymes, a sulfido ligand is present in the active site, highlighting its biological relevance.
In synthetic systems, it is possible to have complexes containing both oxo and sulfido ligands bound to the same metal center, as seen in molecules with a cis-Mo(VI)OS group. The study of such complexes provides insight into the subtle interplay between these two important ligand types.
Ligand Effects on Redox Potentials and Tunability of Catalytic Performance
The electronic properties of the ligands coordinated to the molybdenum and copper centers provide a powerful tool for tuning the redox potentials of the complex and, consequently, its catalytic performance. By systematically modifying the ligand framework, it is possible to fine-tune the electronic structure of the active site for a specific catalytic transformation.
Mechanisms of Ligand-Induced Tuning:
Inductive Effects: Electron-donating groups on the ligands increase the electron density at the metal centers, making them easier to oxidize and thus shifting their redox potentials to more negative values. Conversely, electron-withdrawing groups make the metals more electron-deficient, shifting redox potentials to more positive values.
Substitution of Donor Atoms: Replacing a harder donor atom like oxygen with a softer one like sulfur in a chelating ligand can significantly impact redox potentials. For instance, in a series of oxomolybdenum(V) complexes, replacing oxygen donors with sulfur donors resulted in a positive shift in the Mo(V/IV) redox potential. This is attributed to the more effective charge distribution and electronic relaxation mediated by sulfur.
Redox-Active Ligands: The use of redox-active ligands, such as dithiolenes or iminosemiquinones, introduces an additional level of electronic flexibility. These ligands can participate directly in the catalytic cycle by storing and releasing electrons, allowing the metal center to maintain a stable oxidation state while the ligand itself is oxidized or reduced. This "electronic dialogue" between the metal and the ligand can open up new reaction pathways.
Geometric Constraints (Entatic State): Forcing a metal center into a distorted coordination geometry, an "entatic state," through the use of a sterically demanding ligand can enhance its reactivity. This strained geometry can lower the activation energy for substrate binding or for the structural rearrangements required during catalysis.
Dithiolene Fold Angle: As previously mentioned, the fold angle of a dithiolene ligand can influence the electronic structure at the molybdenum center. Changes in this angle can modulate the Mo-S covalency and, in turn, the redox potential of the metal.
The ability to tune redox potentials is crucial for catalysis. For a catalytic cycle to be efficient, the redox potential of the catalyst must be matched to that of the substrate. Ligand modification provides a rational approach to achieving this match, thereby optimizing catalytic turnover rates and product selectivity.
Future Prospects and Research Frontiers in Copper Sulfanylidenemolybdenum Chemical Science
Integration of Mo-Cu-S Systems into Hybrid Functional Materials
The integration of copper-molybdenum-sulfide (Mo-Cu-S) clusters and nanoparticles into hybrid functional materials is a rapidly emerging area of research with the potential to yield materials with tailored properties for a wide range of applications. By combining Mo-Cu-S systems with other materials such as polymers, metal-organic frameworks (MOFs), and carbon-based nanostructures like graphene, researchers are creating novel composites with enhanced functionalities.
One promising avenue is the development of Mo-Cu-S hybrid materials for electronic applications. For instance, the concept of hybrid metallization using molybdenum and copper has been explored as an alternative to conventional copper interconnects in semiconductor devices. This approach aims to reduce electrical resistance and improve device performance as dimensions shrink. lamresearch.com The incorporation of Mo-Cu-S nanostructures could offer further advantages in terms of stability and conductivity at the nanoscale.
Furthermore, the creation of hybrid materials by embedding Mo-Cu-S nanoparticles within conductive matrices like reduced graphene oxide (rGO) has shown significant promise for energy storage applications. A novel hybrid of Cu₂MoS₄ nanoparticles on rGO sheets, synthesized via a one-pot hydrothermal method, has been investigated as an advanced electrode for supercapacitors. rsc.org This composite material exhibited higher specific capacitance compared to the pristine Cu₂MoS₄, demonstrating the synergistic effects of combining the Mo-Cu-S component with a highly conductive and high-surface-area support. rsc.org The chemical interaction between the rGO and the Cu₂MoS₄ nanoparticles creates more active sites for charge storage and facilitates rapid electron transport. rsc.org
The table below summarizes the enhanced electrochemical performance of the Cu₂MoS₄–rGO hybrid electrode compared to the pristine Cu₂MoS₄.
| Electrode Material | Specific Capacitance (F g⁻¹ at 5 mV s⁻¹) | Energy Density (Wh kg⁻¹ at 1.5 mA) |
| Pristine Cu₂MoS₄ | 135.78 | 17.91 |
| Cu₂MoS₄–rGO | 231.51 | 31.92 |
This data is compiled from research on Cu₂MoS₄–rGO hybrid electrodes for supercapacitors. rsc.org
Future research in this area will likely focus on the precise control over the interface between the Mo-Cu-S component and the host matrix to optimize performance. The exploration of Mo-Cu-S integrated with MOFs could lead to novel sensors and catalytic systems with high selectivity and efficiency.
Computational Design and High-Throughput Screening of Novel Mo-Cu-S Catalysts
Computational methods, particularly density functional theory (DFT) and high-throughput screening, are becoming indispensable tools for the rational design and discovery of novel Mo-Cu-S catalysts. These approaches allow for the rapid evaluation of a vast number of potential catalyst compositions and structures, significantly accelerating the research and development process.
DFT calculations have been instrumental in understanding the catalytic mechanisms of Mo-Cu-S systems at the atomic level. For example, DFT studies have been used to investigate the active sites and reaction pathways for processes such as the hydrogen evolution reaction (HER) and carbon dioxide (CO₂) reduction. researchgate.netnih.gov By calculating parameters like the adsorption energies of reaction intermediates, researchers can predict the catalytic activity of different Mo-Cu-S surfaces and identify promising candidates for experimental synthesis. rsc.org For instance, first-principles DFT studies on the adsorption of small copper clusters on MoS₂ have provided insights into the stability and electronic properties of these systems, which are crucial for designing effective catalysts. researchgate.net
High-throughput screening, often coupled with machine learning, offers a powerful strategy for exploring the immense chemical space of bimetallic and multimetallic catalysts. rsc.org This approach involves creating large databases of calculated properties for various catalyst compositions and using machine learning models to predict the performance of new, untested materials. rsc.org This methodology can be applied to screen for Mo-Cu-S catalysts with optimal activity and selectivity for specific reactions. The use of electronic descriptors, such as the density of states (DOS), has proven effective in identifying promising bimetallic catalysts for reactions like H₂O₂ synthesis, a protocol that can be adapted for Mo-Cu-S systems. arxiv.orgbohrium.com
The following table presents a conceptual framework for a high-throughput screening protocol for Mo-Cu-S catalysts for the hydrogen evolution reaction, based on established methodologies for bimetallic systems. acs.orgresearchgate.net
| Screening Step | Descriptor | Purpose |
| 1. Initial Screening | Formation Energy | Identify thermodynamically stable Mo-Cu-S compositions. |
| 2. Adsorption Energy Calculation | ΔGH* (Gibbs free energy of hydrogen adsorption) | Predict HER activity based on the principle that an ideal catalyst should have a ΔGH* close to zero. |
| 3. Electronic Structure Analysis | d-band center, Density of States (DOS) | Correlate electronic properties with catalytic activity and selectivity. |
| 4. Experimental Validation | Synthesis and Electrochemical Testing | Confirm the catalytic performance of the most promising candidates identified through computational screening. |
The continued development of more accurate and efficient computational methods will undoubtedly play a pivotal role in the future design of next-generation Mo-Cu-S catalysts.
Exploration of Multicomponent Mo-Cu-S Frameworks and Higher Nuclearity Clusters
The synthesis and characterization of multicomponent Mo-Cu-S frameworks and higher nuclearity clusters represent a frontier in inorganic and materials chemistry. These complex structures offer the potential for novel electronic, magnetic, and catalytic properties arising from the precise arrangement of multiple metal and sulfur atoms.
Research into high-nuclearity copper nanoclusters has demonstrated the ability to create complex architectures with unique photophysical properties. nih.gov Similarly, the study of molybdenum-iron-sulfur clusters has provided insights into the assembly of intricate structures that can serve as models for biological systems like nitrogenase. The exploration of Mo-Cu-S systems in this context is expected to yield a new class of functional materials. The synthesis of high-nuclearity Mo-Cu nanoclusters with photocatalytic activity for CO₂ reduction highlights the potential of these complex structures. researchgate.net
The design of multicomponent frameworks, such as those derived from MOFs, provides a versatile platform for incorporating Mo-Cu-S units in a highly ordered fashion. The synthesis of Cu/Co-hybrid MOFs has shown that combining different metals within a framework can lead to enhanced physical and chemical properties. frontiersin.org Applying this strategy to Mo-Cu-S systems could result in materials with synergistic catalytic activities.
While the synthesis of discrete high-nuclearity Mo-Cu-S clusters can be challenging, the potential rewards are significant. These clusters can serve as well-defined molecular models for understanding the active sites of heterogeneous catalysts and may themselves exhibit unique catalytic activities. The development of synthetic strategies to control the size, shape, and composition of these clusters is a key area of ongoing research.
The table below provides examples of high-nuclearity clusters containing molybdenum and/or copper, illustrating the structural diversity that could be targeted in Mo-Cu-S systems.
| Cluster Type | Example Formula | Key Structural Feature | Potential Application |
| Copper Nanocluster | [Cu₁₈H₃(SC₁₀H₁₅)₁₂(PPh₃)₄Cl₂] | Core-shell structure with mixed-valence Cu atoms. nih.gov | Luminescent materials, sensors |
| Molybdenum-Iron-Sulfur Cluster | [(Cl₄cat)₄(Et₃P)₄Mo₄Fe₁₂S₂₀K₃(DMF)]⁵⁻ | Two Mo₂Fe₆S₉ fragments connected by sulfur bridges. | Models for nitrogenase, catalysis |
| Molybdenum-Copper Nanocluster | Mo₁₆Cu₃₆ | High-nuclearity cluster with Mo-O-Cu active sites. researchgate.net | Photocatalytic CO₂ reduction |
The systematic exploration of synthetic conditions and precursor chemistry will be crucial for unlocking the full potential of multicomponent Mo-Cu-S frameworks and higher nuclearity clusters.
Development of Sustainable and Green Synthesis Routes for Mo-Cu-S Compounds
The development of sustainable and environmentally friendly synthesis methods for Mo-Cu-S compounds is a critical aspect of their future application. Green synthesis approaches aim to minimize the use of hazardous reagents, reduce energy consumption, and generate less waste compared to traditional chemical methods. rsc.org
One of the most promising green synthesis strategies involves the use of plant extracts as reducing and capping agents. nih.gov Phytochemicals present in plant extracts, such as polyphenols, flavonoids, and alkaloids, can effectively reduce metal ions to form nanoparticles. nih.gov This approach has been successfully employed for the synthesis of both copper and molybdenum nanoparticles and holds significant potential for the one-pot synthesis of bimetallic Mo-Cu-S nanoparticles. nih.govresearchgate.net The use of agricultural waste as a source for these extracts further enhances the sustainability of this method. rsc.org
Another eco-friendly approach is the use of biological molecules, such as amino acids, to mediate the synthesis of nanoparticles. For example, a green method for the aqueous synthesis of copper sulfide (B99878) nanoparticles has been developed using the biological thiol cysteine. nih.gov This method is carried out under mild conditions (physiological pH and 37 °C) and yields biocompatible nanoparticles. nih.gov Such biomimetic approaches could be extended to the synthesis of Mo-Cu-S materials.
Solvothermal and hydrothermal methods, while often requiring elevated temperatures, can also be designed to be more sustainable by using environmentally benign solvents like water and by optimizing reaction conditions to improve energy efficiency. The facile solvothermal synthesis of bimetallic sulfides has been demonstrated for creating efficient electrocatalysts. acs.org Microwave-assisted synthesis is another energy-efficient technique that can significantly reduce reaction times and has been used to produce Mo-Cu nano-powders at low temperatures. researchgate.net
The table below compares different synthesis methods for metallic and bimetallic nanoparticles, highlighting the advantages of green synthesis routes.
| Synthesis Method | Reducing/Stabilizing Agents | Solvents | Conditions | Key Advantages |
| Chemical Reduction | e.g., Sodium borohydride | Organic solvents | Often requires inert atmosphere | Good control over size and shape |
| Solvothermal/Hydrothermal | Often the solvent itself or added reagents | Water, organic solvents | High temperature and pressure | Can produce crystalline materials |
| Microwave-Assisted | Various | Aqueous or organic | Rapid heating | Energy efficient, fast reaction times researchgate.net |
| Green Synthesis (Plant Extracts) | Phytochemicals (e.g., polyphenols) | Water | Mild (often room temperature) | Eco-friendly, cost-effective, avoids toxic chemicals rsc.org |
| Green Synthesis (Biomolecules) | e.g., Cysteine | Water | Mild (e.g., physiological pH and temperature) | Biocompatible products, environmentally benign nih.gov |
Future research will focus on optimizing these green synthesis methods to achieve precise control over the size, morphology, and composition of Mo-Cu-S compounds, thereby enabling their widespread and sustainable application.
Broader Applicability in Energy Conversion, Small Molecule Activation, and Environmental Catalysis
The unique properties of copper-molybdenum-sulfide systems make them highly promising candidates for a wide range of applications in energy conversion, small molecule activation, and environmental catalysis.
In the realm of energy conversion , Mo-Cu-S materials have demonstrated significant potential as electrocatalysts for the hydrogen evolution reaction (HER), a key process in water splitting for hydrogen production. mdpi.com The combination of molybdenum and copper can lead to synergistic effects that enhance catalytic activity. For example, oxidized copper and molybdenum species have been shown to boost HER in non-extreme pH carbonate buffer electrolytes. acs.org The addition of copper to molybdenum-based catalysts can also lower the overpotential required for HER. acs.org Furthermore, Mo-Cu-S based materials are being explored for their role in the electrochemical reduction of CO₂, a process that converts a greenhouse gas into valuable fuels and chemicals. DFT calculations have shown that the Cu/Mo₂CTₓ interface can provide low-energy pathways for the hydrogenation of CO₂ to methanol. rsc.org
Small molecule activation is another area where Mo-Cu-S compounds are expected to make a significant impact. The active sites of these materials can interact with and activate stable small molecules like CO, CO₂, and N₂. For instance, QM/MM and DFT calculations have been used to study the catalytic mechanism of Mo-Cu carbon monoxide dehydrogenase, revealing how the Mo-Cu active site facilitates the oxidation of CO to CO₂. nih.gov The insights gained from such studies can guide the design of synthetic Mo-Cu-S catalysts for a variety of chemical transformations.
In environmental catalysis , Mo-Cu-S materials offer promising solutions for the remediation of pollutants. Their photocatalytic properties can be harnessed for the degradation of organic dyes and other harmful compounds in wastewater. For example, Mo-doped CuO nanomaterials have shown enhanced photocatalytic activity for the degradation of methylene (B1212753) blue under visible light. mdpi.com The degradation efficiency of these materials can be quite high, with some systems achieving over 90% removal of pollutants. mdpi.com Bimetallic oxy-sulfide nanoflowers have also demonstrated extremely fast reduction of toxic Cr(VI) under visible light. nih.gov
The table below summarizes the performance of Mo-Cu and related sulfide systems in various catalytic applications.
| Application | Catalyst System | Performance Metric | Result |
| Hydrogen Evolution Reaction (HER) | NiMoOₓ(Cu) | Apparent Activation Energy (Ea,app) | 17 kJ mol⁻¹ acs.org |
| CO₂ Reduction to Methanol | Cu/Mo₂CTₓ | Theoretical Energy Barriers | Low-energy pathways identified via DFT rsc.org |
| Photodegradation of Methylene Blue | 4 wt.% Mo-doped CuO | Degradation Efficiency (120 min) | 90% mdpi.com |
| Photocatalytic Reduction of Cr(VI) | (In,Ga)₂(O,S)₃ | Reduction Time | 100% completion in 4 minutes nih.gov |
The continued exploration of the fundamental properties of Mo-Cu-S systems and the development of advanced synthetic and characterization techniques will undoubtedly expand their applications in addressing critical challenges in energy and environmental science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
